molecular formula C14H11ClN2O B11749879 (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanol

(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B11749879
M. Wt: 258.70 g/mol
InChI Key: ZNQLLCQUXROMJK-UHFFFAOYSA-N
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Description

(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanol is a chemical compound with the molecular formula C14H11ClN2O and a molecular weight of 258.71 g/mol . It belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which are recognized as important building blocks in the development of bioactive molecules . This compound features a chlorophenyl substituent and a methanol functional group, a structure known to contribute to significant biological and chemical properties. The imidazo[1,2-a]pyridine scaffold is of great interest in medicinal chemistry due to its diverse therapeutic potential . Specifically, derivatives similar to this compound have been identified as key intermediates or target molecules in drug discovery efforts. Recent scientific literature highlights that compounds based on the 2-(4-chlorophenyl)imidazo[1,2-a]pyridine structure are investigated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a promising target for the treatment of Acute Myeloid Leukemia (AML) . Furthermore, the closely related precursor, 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, is used in the synthesis of novel chlorophenyl-imidazole derivatives that demonstrate excellent performance as corrosion inhibitors for mild steel in acidic environments, which is highly relevant to the oil and gas industry . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol

InChI

InChI=1S/C14H11ClN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-8,18H,9H2

InChI Key

ZNQLLCQUXROMJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)CO)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Oxidation of 2-(4-Chlorobenzyl)pyridine

The first step involves oxidizing 2-(4-chlorobenzyl)pyridine using potassium permanganate (KMnO₄) or tin anhydride in aqueous dioxane at 85–95°C for 4–6 hours. This reaction generates a ketone intermediate, which is critical for subsequent reduction. The molar ratio of oxidant to substrate (1.1:1–2.0:1) and solvent volume (4–8 times the substrate mass) are pivotal for achieving >90% conversion.

Borohydride-Mediated Reduction

The ketone intermediate is reduced to the alcohol using potassium borohydride (KBH₄) or sodium borohydride (NaBH₄) in methanol or ethanol. Stirring at 20–40°C for 2–6 hours yields the final alcohol with 97% efficiency under optimized conditions. This method’s scalability is underscored by its use of cost-effective reagents and ambient reaction temperatures.

Aldehyde Intermediate Reduction

A complementary approach involves synthesizing an aldehyde precursor followed by reduction. This method is detailed in studies by TSI Journals and PMC articles.

Synthesis of Imidazo[1,2-a]pyridine-3-carboxaldehyde

The aldehyde intermediate is prepared via Vilsmeier-Haack formylation . For example, 6-methyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is treated with POCl₃ and DMF in chloroform at reflux, yielding the aldehyde in 70% isolated yield. The reaction mechanism proceeds through electrophilic substitution, with the formyl group introduced at the C3 position of the imidazo[1,2-a]pyridine core.

Sodium Borohydride Reduction

The aldehyde is reduced using NaBH₄ in methanol at 0–5°C, achieving quantitative conversion to the methanol derivative. However, competing side reactions (e.g., over-reduction or dimerization) necessitate precise stoichiometric control, with a 1:1.2 molar ratio of aldehyde to borohydride recommended.

Boronic Ester Functionalization and Subsequent Modifications

A third route leverages Suzuki-Miyaura coupling to install the 4-chlorophenyl group, followed by oxidation-reduction steps.

Suzuki Coupling for Imidazo[1,2-a]pyridine Core Formation

A boronic ester derivative (e.g., 2-(4-chlorophenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine) is synthesized via coupling of 2-amino-5-methylpyridine with a bromoacetophenone derivative. This step proceeds in n-propanol with NaHCO₃ at 80°C, achieving >85% yield.

Hydrolysis and Reduction

The boronic ester is hydrolyzed using 1N HCl in acetone/water, followed by reduction of the resultant ketone with KBH₄ to furnish the alcohol. This method’s modularity allows for diversification of substituents but requires stringent temperature control during hydrolysis to prevent decomposition.

Comparative Analysis of Synthetic Methods

Method Key Steps Reagents Yield Advantages Limitations
Oxidation-ReductionOxidation → ReductionKMnO₄, KBH₄97%High yield, scalableRequires toxic oxidants
Aldehyde ReductionFormylation → ReductionPOCl₃/DMF, NaBH₄70–85%Well-characterized intermediatesMulti-step, moderate yields
Boronic Ester RouteSuzuki coupling → Hydrolysis → ReductionPd catalysts, KBH₄85–90%Structural flexibilityCostly catalysts, complex optimization

Optimization Strategies and Industrial Considerations

Solvent and Temperature Effects

  • Oxidation steps benefit from dioxane/water mixtures, which enhance KMnO₄ solubility while minimizing side reactions.

  • Reduction steps in methanol/ethanol at ≤40°C prevent borohydride decomposition.

Catalytic Improvements

Recent advances propose iron-catalyzed reductions as greener alternatives to borohydrides, though yields remain suboptimal (~65%) compared to traditional methods.

Purification Techniques

Crystallization from hexane/ethyl acetate (4:1) achieves >98% purity for the final alcohol, critical for pharmaceutical applications .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form aldehydes or ketones under specific conditions:

  • Oxidation to Aldehyde :

    • Reaction Conditions : Treatment with reagents like POCl₃ in DMF/CHCl₃ mixtures at elevated temperatures (reflux for 6–8 hours) converts the hydroxymethyl group to a carboxaldehyde .

    • Mechanism : Phosphorus oxychloride (POCl₃) acts as an oxidizing agent, facilitating the conversion of -CH₂OH to -CHO via intermediate formation of a chlorinated species.

    • Yield : Reported yields for analogous intermediates range from 70% to 80% .

Alkylation and Acetylation

The hydroxymethyl group can undergo nucleophilic substitution or acetylation:

Reaction Type Reagents/Conditions Product Yield Source
Acetylation Acetic anhydride, sodium acetateAcetamide derivative66%
Alkylation Catalytic NaOH, aldehydes/ketonesCross-conjugated derivatives56–69%
  • Acetylation : Acetic anhydride reacts with the hydroxyl group to form an acetamide, as observed in methylene-phenyl-oxazolone derivatives .

  • Alkylation : Condensation with aldehydes/ketones (e.g., p-methylacetophenone) under basic conditions forms propene derivatives, such as 3-[1"-(4"'-methylphenyl)-2"-propene-1"-one-3"-yl] derivatives .

Condensation Reactions

The compound participates in cyclization and nucleophilic aromatic substitution (NAS) reactions:

Reaction Type Reagents/Conditions Product Yield Source
NAS with Fluoropyridines Tert-butanol, K₂CO₃, heatTetracyclic derivatives70–95%
Barbituric Acid Condensation Glacial acetic acid, refluxPyrimidine-trione derivatives69%
  • NAS : Intramolecular cyclization of 5-fluoroimidazo[1,2-a]pyridines in tert-butanol under basic conditions forms tetracyclic derivatives .

  • Barbituric Acid : Reflux with barbituric acid forms pyrimidine-trione derivatives via nucleophilic attack and cyclization .

Structural Analogues and Bioactivity

The compound’s structural variants exhibit diverse biological activities:

Analogue Key Features Activity Source
4-(Imidazo[1,2-a]pyridin-3-yl)methylene-piperazine Piperazine substituentKinase inhibition
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-ylmethanol Chlorine substitutionAnticancer properties

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer potential of (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanol. It has been shown to exhibit inhibitory effects on various cancer cell lines, particularly those associated with gastrointestinal stromal tumors (GISTs). The compound targets c-KIT kinase, a receptor tyrosine kinase implicated in several cancers, making it a candidate for targeted cancer therapies.

Case Study Example :
In a study by [source], the compound demonstrated significant inhibition of c-KIT mutations, which are prevalent in GIST patients. The results indicated that treatment with this compound led to a reduction in cell proliferation and increased apoptosis in affected cells.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, suggesting its potential use as an antibacterial agent.

Case Study Example :
A study published in [source] reported that the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Drug Development

The unique structure of this compound positions it as a promising lead compound for drug development. Its ability to inhibit specific kinases opens avenues for the creation of novel therapeutics targeting various malignancies.

Formulation Strategies

Given its properties, formulation scientists are exploring various delivery methods for this compound, including oral and injectable forms. The stability at physiological pH and potential for modification to enhance bioavailability are key considerations.

Mechanism of Action

The mechanism of action of (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may block γ-aminobutyric acid receptors, similar to the action of classical benzodiazepine tranquilizers .

Comparison with Similar Compounds

Structural Analogues with Varying 3-Position Substituents

The 3-position of imidazo[1,2-a]pyridines is critical for modulating physicochemical and biological properties. Below is a comparison of key analogues:

Compound Name Substituent at 3-Position Molecular Formula Key Properties/Applications Reference
(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanol -CH2OH C15H13ClN2O Hydrophilic due to -OH; potential CAR agonist
2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide -CH2CONH2 C15H12Cl2N3O Enhanced metabolic stability; GHS-listed
2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile -CH2CN C14H9Cl2N3 Lipophilic; reactive nitrile group
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde -CHO C14H9ClN2O Electrophilic aldehyde; used in further derivatization
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid -COOH C14H10ClN2O2 Acidic; improved water solubility

Key Observations :

  • Hydrophilicity : The hydroxymethyl group in the target compound enhances water solubility compared to nitrile (-CN) or aldehyde (-CHO) derivatives.
  • Reactivity : The carbaldehyde (SS-1463) and acetonitrile () derivatives are more reactive, enabling cross-coupling or nucleophilic addition reactions.
  • Pharmacological Impact: Acetamide derivatives () may exhibit better metabolic stability than the parent methanol compound due to reduced oxidative metabolism .

Analogues with Modified Aromatic or Heterocyclic Substituents

Variations in the 2-position (aryl groups) and core heterocycle significantly alter activity:

Compound Name Core Structure 2-Position Substituent Key Modifications Reference
(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)(cyclopentyl)methanol (S16) Imidazo[1,2-a]pyridine 4-Chlorophenyl Cyclopentyl-methanol group; improved lipophilicity
2-{4-[2-(2-Methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperazin-1-yl}ethanol Imidazo[1,2-a]pyridine 2-(Methylsulfanyl)phenyl Piperazine-ethanol side chain; potential CNS activity
2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde Imidazo[1,2-a]pyrimidine 4-Isobutylphenyl Pyrimidine core; aldehyde for covalent binding

Key Observations :

  • Core Heterocycle : Replacing pyridine with pyrimidine () alters electronic properties and binding affinity.

Biological Activity

The compound (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanol , with the CAS number 30489-48-6 , is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C14H11ClN2OC_{14}H_{11}ClN_{2}O and it has a molar mass of approximately 258.7 g/mol . This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

PropertyValue
Molecular FormulaC14H11ClN2O
Molar Mass258.7 g/mol
Density1.32 ± 0.1 g/cm³
Melting Point204-206 °C
pKa13.84 ± 0.10 (Predicted)

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an inhibitor in various biological pathways. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown efficacy against various pathogens, including bacteria and fungi. For instance, a study reported the synthesis of related compounds that demonstrated IC50 values in the low micromolar range against specific bacterial strains, suggesting a promising therapeutic application in treating infections caused by resistant bacteria .

Anticancer Potential

The anticancer properties of imidazo[1,2-a]pyridine derivatives have also been investigated. A case study highlighted the ability of these compounds to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression . The following table summarizes relevant findings regarding the anticancer activity of similar compounds:

CompoundCell Line TestedIC50 (μM)Mechanism of Action
(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-ylmethanolHeLa12.5Apoptosis induction via caspase activation
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanolMCF-715.0Cell cycle arrest at G1 phase

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can lead to enhanced potency or selectivity against target enzymes or receptors.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of various substituents on the phenyl ring significantly influences antimicrobial activity, with lipophilic groups enhancing efficacy.
  • Conformational Flexibility : The ability of the compound to adopt favorable conformations is essential for binding to active sites of target proteins .

Case Study 1: Inhibition of Glutaminyl Cyclase

A notable study evaluated the inhibition of glutaminyl cyclase by imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that these compounds could effectively inhibit enzyme activity in vitro, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results demonstrated selective cytotoxicity towards malignant cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Q & A

Q. What are the optimized synthetic routes for preparing (2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanol?

The compound is typically synthesized via formylation of the imidazo[1,2-a]pyridine core followed by reduction. For example, 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be prepared by reacting 2-(4-chlorophenyl)imidazo[1,2-a]pyridine with phosphoryl trichloride (POCl₃) in dimethylformamide (DMF) at 80°C for 5 hours . Subsequent reduction of the aldehyde group using sodium borohydride (NaBH₄) in methanol yields the methanol derivative. Key parameters include stoichiometric control of POCl₃ (1.1 equivalents) and reaction monitoring via TLC to prevent over-oxidation.

Q. How is structural characterization performed for this compound and its intermediates?

Characterization involves a combination of spectral and analytical techniques:

  • ¹H/¹³C NMR : Peaks for the imidazo[1,2-a]pyridine core (e.g., δ 8.3–7.1 ppm for aromatic protons) and the hydroxymethyl group (δ 3.8–4.2 ppm) .
  • Elemental Analysis : Confirms purity (e.g., C: 77.72%, H: 5.96%, N: 11.82% for related derivatives) .
  • Melting Point : Used to verify crystallinity (e.g., 178°C for Schiff base analogs) .

Q. What strategies are employed to derivatize the hydroxymethyl group for biological screening?

The hydroxymethyl group is modified via:

  • Schiff Base Formation : Reacting with aryl amines in glacial acetic acid to form imine derivatives .
  • Etherification : Alkylation with propargyl bromide or chloroacetamide under basic conditions .
  • Esterification : Using acetyl chloride or benzoyl chloride in anhydrous dichloromethane .
    Yields range from 46% to 75%, depending on steric hindrance and reaction time .

Q. How is the antimicrobial activity of derivatives evaluated?

Derivatives are screened against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) using:

  • Agar Diffusion : Zone of inhibition measurements at 50–100 µg/mL concentrations.
  • MIC Assays : Minimum inhibitory concentration determined via broth dilution .
    Substituents like electron-withdrawing groups (e.g., Cl, NO₂) enhance activity by improving membrane permeability .

Q. What computational methods predict the compound’s physicochemical properties?

  • Lipinski’s Rule of Five : LogP (5.5), molecular weight (<500 Da), and hydrogen bond donors/acceptors are calculated using Open Babel or ChemAxon .
  • Docking Studies : Molecular docking with targets like TSPO (translocator protein) to prioritize derivatives for synthesis .

Advanced Research Questions

Q. How does substitution at the imidazo[1,2-a]pyridine core affect binding to TSPO?

Substituents at the 2- and 6-positions modulate affinity:

  • 4-Chlorophenyl at C2 : Enhances lipophilicity and TSPO binding (IC₅₀ < 10 nM) .
  • Methoxy groups at C6 : Reduce off-target interactions with GABA receptors .
    Structure-activity relationship (SAR) studies show that bulkier groups at C3 (e.g., dipropylacetamide) improve blood-brain barrier penetration .

Q. What crystallographic data are available for structural analogs?

Single-crystal X-ray diffraction of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde reveals:

  • Planarity : The imidazo[1,2-a]pyridine core is nearly planar (torsion angle < 5°).
  • Packing : Molecules stack via π-π interactions (3.5 Å spacing) and hydrogen bonds (O–H···N) .
    Data collection parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature, and SHELXL-97 for refinement .

Q. How are isotopic analogs (e.g., ¹⁸F-labeled) synthesized for PET imaging?

¹⁸F-labeled derivatives are prepared via nucleophilic substitution:

  • Precursor : 2-(4-(3-tosylpropoxy)phenyl)imidazo[1,2-a]pyridine.
  • Radiolabeling : React with K¹⁸F/kryptofix 2.2.2 in acetonitrile at 100°C for 15 minutes .
    Radiochemical yields exceed 60%, with purity >95% confirmed by radio-HPLC .

Q. What contradictions exist in reported biological data, and how are they resolved?

Discrepancies in IC₅₀ values for TSPO binding (e.g., 2 nM vs. 20 nM) arise from:

  • Assay Conditions : Differences in membrane protein isolation methods (e.g., detergent use).
  • Cell Lines : Primary macrophages vs. transfected HEK293 cells .
    Standardization using recombinant TSPO and SPR (surface plasmon resonance) is recommended .

Q. How are metabolic stability and toxicity profiles assessed?

  • Microsomal Stability : Incubation with liver microsomes (human/rat) and LC-MS analysis of parent compound depletion .
  • CYP Inhibition : Screening against CYP3A4/2D6 isoforms using fluorescent substrates.
  • Acute Toxicity : Single-dose studies in mice (LD₅₀ > 500 mg/kg) .

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